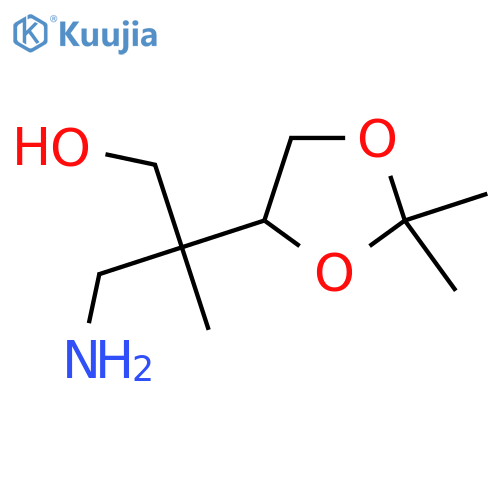Cas no 2228289-90-3 (3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol)
3-アミノ-2-(2,2-ジメチル-1,3-ジオキソラン-4-イル)-2-メチルプロパン-1-オールは、複雑な分子構造を持つ有機化合物です。この化合物は、アミノ基とヒドロキシル基を有するため、医薬品中間体や生化学研究における重要な原料として利用されます。特に、その立体構造の特異性から、不斉合成やキラル補助剤としての応用が期待されています。高い反応性と安定性を兼ね備えており、精密有機合成において優れた性能を発揮します。また、保護基として機能するジオキソラン環を有するため、多段階合成プロセスでの利便性が高く、研究開発の効率化に貢献します。

2228289-90-3 structure
商品名:3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol
- EN300-1987815
- 2228289-90-3
-
- インチ: 1S/C9H19NO3/c1-8(2)12-4-7(13-8)9(3,5-10)6-11/h7,11H,4-6,10H2,1-3H3
- InChIKey: MEGMTXNTECLBQA-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)OCC1C(C)(CO)CN
計算された属性
- せいみつぶんしりょう: 189.13649347g/mol
- どういたいしつりょう: 189.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1987815-0.1g |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
2228289-90-3 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1987815-0.5g |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
2228289-90-3 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1987815-5g |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
2228289-90-3 | 5g |
$3396.0 | 2023-09-16 | ||
| Enamine | EN300-1987815-0.25g |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
2228289-90-3 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1987815-2.5g |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
2228289-90-3 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1987815-10.0g |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
2228289-90-3 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1987815-1g |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
2228289-90-3 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-1987815-1.0g |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
2228289-90-3 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1987815-10g |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
2228289-90-3 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-1987815-5.0g |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol |
2228289-90-3 | 5g |
$3396.0 | 2023-06-02 |
3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
2228289-90-3 (3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropan-1-ol) 関連製品
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
